molecular formula C6H10N4O2S B12710522 4-(Methylhydrazino)-3-pyridinesulfonamide CAS No. 1229666-35-6

4-(Methylhydrazino)-3-pyridinesulfonamide

Cat. No.: B12710522
CAS No.: 1229666-35-6
M. Wt: 202.24 g/mol
InChI Key: CKTSHDQZQGLANI-UHFFFAOYSA-N
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Description

The compound 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE (4M2X6L47KB) is a chemical substance with the molecular formula C6H10N4O2S and a molecular weight of 202.24 g/mol It is characterized by the presence of a pyridine ring substituted with a methylhydrazinyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE typically involves the reaction of 4-chloropyridine-3-sulfonamide with methylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-based inhibitors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4- (2-METHYLHYDRAZINYL)PYRIDINE-2-SULFONAMIDE
  • 4- (2-METHYLHYDRAZINYL)PYRIDINE-4-SULFONAMIDE
  • 4- (2-METHYLHYDRAZINYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

4- (2-METHYLHYDRAZINYL)PYRIDINE-3-SULFONAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the methylhydrazinyl and sulfonamide groups allows for versatile chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

1229666-35-6

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

4-(2-methylhydrazinyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H10N4O2S/c1-8-10-5-2-3-9-4-6(5)13(7,11)12/h2-4,8H,1H3,(H,9,10)(H2,7,11,12)

InChI Key

CKTSHDQZQGLANI-UHFFFAOYSA-N

Canonical SMILES

CNNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

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